1-Diphenylmethyl-3-(piperidin-1-yl)azetidine
Overview
Description
1-Diphenylmethyl-3-(piperidin-1-yl)azetidine, also known as DPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPA is a bicyclic compound that contains a piperidine ring and an azetidine ring. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively.
Mechanism of Action
The mechanism of action of 1-Diphenylmethyl-3-(piperidin-1-yl)azetidine is not fully understood, but it is believed to act as a modulator of the dopaminergic system. This compound has been shown to increase the release of dopamine in the brain, which is associated with improved cognitive function and mood. This compound has also been shown to inhibit the reuptake of dopamine, which leads to increased dopamine levels in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including increased dopamine release, improved cognitive function, and mood enhancement. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial for the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-Diphenylmethyl-3-(piperidin-1-yl)azetidine in lab experiments is its high yield of synthesis and availability. This compound is also relatively stable and easy to handle. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in some experiments.
Future Directions
There are several future directions for the study of 1-Diphenylmethyl-3-(piperidin-1-yl)azetidine, including the development of new synthesis methods, the exploration of its potential as a drug candidate for the treatment of various diseases, and the investigation of its potential applications in materials science and organic chemistry. Further studies are also needed to fully understand the mechanism of action of this compound and its biochemical and physiological effects.
Scientific Research Applications
1-Diphenylmethyl-3-(piperidin-1-yl)azetidine has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and organic chemistry. In medicinal chemistry, this compound has been studied as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In materials science, this compound has been used as a building block for the synthesis of new materials with potential applications in electronics and photonics. In organic chemistry, this compound has been used as a chiral auxiliary for the synthesis of enantiopure compounds.
Properties
178312-56-6 | |
Molecular Formula |
C21H26N2 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
1-(1-benzhydrylazetidin-3-yl)piperidine |
InChI |
InChI=1S/C21H26N2/c1-4-10-18(11-5-1)21(19-12-6-2-7-13-19)23-16-20(17-23)22-14-8-3-9-15-22/h1-2,4-7,10-13,20-21H,3,8-9,14-17H2 |
InChI Key |
YPCUFKPCUHJUIH-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1CCN(CC1)C2CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
synonyms |
1-[1-(DIPHENYLMETHYL)-3-AZETIDINYL]PIPERIDINE |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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